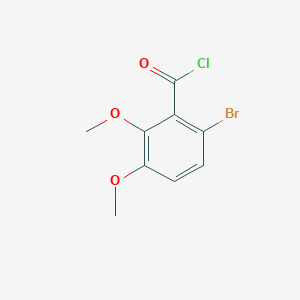

Benzoyl chloride, 6-bromo-2,3-dimethoxy-

Description

BenchChem offers high-quality Benzoyl chloride, 6-bromo-2,3-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyl chloride, 6-bromo-2,3-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

64482-27-5 |

|---|---|

Molecular Formula |

C9H8BrClO3 |

Molecular Weight |

279.51 g/mol |

IUPAC Name |

6-bromo-2,3-dimethoxybenzoyl chloride |

InChI |

InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3 |

InChI Key |

SZOKVXKVDGCQGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Architecture and Synthetic Utility of 6-Bromo-2,3-dimethoxybenzoyl Chloride: A Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly functionalized, bifunctional building blocks in the design of complex active pharmaceutical ingredients (APIs) and natural product total syntheses. 6-Bromo-2,3-dimethoxybenzoyl chloride stands out as a premier electrophilic and cross-coupling hub. This whitepaper deconstructs the structural logic, synthetic preparation, and downstream applications of this molecule, providing a field-proven, self-validating framework for drug development professionals and synthetic chemists.

Molecular Architecture & Physicochemical Profile

The utility of 6-bromo-2,3-dimethoxybenzoyl chloride is rooted in its orthogonal reactivity. The molecule features an highly electrophilic acyl chloride group at C1, enabling rapid nucleophilic acyl substitution. Simultaneously, the bromine atom at C6 serves as a stable handle for subsequent transition-metal-catalyzed cross-coupling reactions. The two methoxy groups at C2 and C3 provide critical steric bulk and electron density, dictating both the regioselectivity of its precursor's synthesis and the conformational geometry of downstream products.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 6-bromo-2,3-dimethoxybenzoyl chloride |

| CAS Registry Number | 64482-27-5 |

| Molecular Formula | C9H8BrClO3 |

| Molecular Weight | 279.515 g/mol |

| Precursor CAS | 60555-93-3 (6-bromo-2,3-dimethoxybenzoic acid) |

| Key Structural Features | Acyl chloride (C1), Methoxy (C2, C3), Bromine (C6) |

| Primary Reactivity | Nucleophilic Acyl Substitution, Palladium-Catalyzed Cross-Coupling |

Data supported by compound registry databases (1).[1]

Synthetic Methodology: From Precursor to Acyl Chloride

The generation of this building block begins with the regioselective bromination of 2,3-dimethoxybenzoic acid. The electron-donating methoxy groups strongly activate the aromatic ring toward electrophilic substitution, directing the incoming bromine primarily to the ortho and para positions relative to the methoxy groups, yielding the 6-bromo derivative (2).[2]

To convert the resulting acid into the acyl chloride, we employ a Vilsmeier-Haack-mediated chlorination. This method is superior to direct thionyl chloride heating, as it proceeds under milder conditions, preserving the integrity of the methoxy groups while driving the reaction forward via the irreversible evolution of gaseous byproducts.

Protocol: Synthesis of 6-Bromo-2,3-dimethoxybenzoyl Chloride

This protocol is designed as a self-validating system, incorporating in-process controls to ensure absolute conversion without isolating the highly moisture-sensitive intermediate.

-

Step 1: System Preparation. Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous argon sweep. Causality: Acyl chlorides are highly hygroscopic; ambient moisture will rapidly hydrolyze the product back to the starting carboxylic acid, destroying the yield.

-

Step 2: Reagent Dissolution. Suspend 6-bromo-2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Add N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF is not merely a solvent here; it is a critical catalyst. It reacts with oxalyl chloride to generate the highly electrophilic chloroiminium ion (Vilsmeier-Haack reagent), which is the true chlorinating species.

-

Step 3: Chlorinating Agent Addition. Cool the reaction vessel to 0 °C using an ice bath. Add oxalyl chloride (1.2 eq) dropwise via a syringe. Causality: Cooling suppresses violent exotherms and controls the initial, rapid evolution of CO, CO2, and HCl gases, preventing solvent boil-off.

-

Step 4: Reaction Propagation. Remove the ice bath and allow the mixture to warm to 20-25 °C. Stir for 2-4 hours. Self-Validation (Visual): The reaction progress is directly correlated to gas evolution. The reaction is nearing completion when bubbling ceases and the opaque suspension transitions into a clear, homogeneous solution.

-

Step 5: In-Process Control (IPC). To definitively prove conversion, withdraw a 10 µL aliquot and quench it in 0.5 mL of anhydrous methanol. Self-Validation (Analytical): This instantly converts the acyl chloride into the stable methyl ester. Analyze this quenched sample via TLC or LC-MS against the starting acid. The complete disappearance of the acid mass/spot validates the protocol.

-

Step 6: Isolation. Concentrate the reaction mixture under reduced pressure to strip the DCM and excess volatile oxalyl chloride. The resulting crude 6-bromo-2,3-dimethoxybenzoyl chloride must be used immediately in the subsequent acylation step.

Reactivity & Mechanistic Pathways

The strategic value of 6-bromo-2,3-dimethoxybenzoyl chloride lies in its sequential, orthogonal reactivity.

-

Pathway A (Ionic): The acyl chloride acts as a hard electrophile, readily undergoing nucleophilic acyl substitution with amines or alcohols to form amides or esters.

-

Pathway B (Radical/Insertion): Once the acyl group is stabilized, the C6-bromine atom becomes the focal point for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling), allowing for complex C-C bond formation.

Reaction pathways of 6-bromo-2,3-dimethoxybenzoyl chloride showing sequential acylation and coupling.

Applications in Complex Molecule Synthesis

Case Study 1: Synthesis of Benzazepine Derivatives

The acyl chloride is highly effective in generating sterically hindered amides. For example, reacting 6-bromo-2,3-dimethoxybenzoyl chloride with 7,8-(methylenedioxy)-1,2,4,5-tetrahydro-3H-3-benzazepine in the presence of pyridine (acting as an HCl scavenger and nucleophilic catalyst) in benzene yields the corresponding complex amide in an exceptional 95% yield after 12 hours (3).[3] This highlights the compound's reliability in late-stage functionalization of pharmacophores.

Case Study 2: Total Synthesis of Arnottin Alkaloids

The true value of the brominated aromatic core is showcased in the total synthesis of natural products like Arnottin I and Arnottin II (4).[4] Following the conversion of the acid/acyl chloride into a stable ester, the bromo-arene undergoes a critical Suzuki-Miyaura cross-coupling reaction with furan-3-boronic acid. Utilizing a Pd(PPh3)2Cl2 catalyst and K2CO3 base at 90 °C, the reaction selectively replaces the bromine atom with a furan ring (82% yield), successfully building the core tetracyclic structure required for the target alkaloids.[2][4]

Handling, Stability, and Safety Protocols

-

Moisture Sensitivity: As an acyl chloride, the compound is profoundly sensitive to water and protic solvents. It must be handled exclusively under inert gas (Argon or Nitrogen).

-

Storage: If isolation is strictly necessary, it should be stored in a tightly sealed, corrosive-resistant container at low temperatures (2-8 °C) to prevent degradation.

-

Toxicity & PPE: The compound is corrosive and a lachrymator. Standard laboratory PPE (chemical-resistant gloves, safety goggles, lab coat) is mandatory. All manipulations must be performed inside a certified fume hood to avoid inhalation of potential HCl off-gassing.

References

-

2,3-dimethoxybenzoic chloride-Molbase | Source: Molbase | 1

-

Methyl 6-bromo-2,3-dimethoxybenzoate | 59084-77-4 | Source: Benchchem |2

-

3-(6-bromo-2,3-dimethoxybenzoyl)-7,8-(methylenedioxy)-1,2,4,5-tetrahydro-3H-3-benzazepine | Source: MolAid | 3

-

Syntheses of Arnottin I and Arnottin II | Source: PMC - NIH | 4

Sources

- 1. molbase.com [molbase.com]

- 2. Methyl 6-bromo-2,3-dimethoxybenzoate | 59084-77-4 | Benchchem [benchchem.com]

- 3. 3-(6-bromo-2,3-dimethoxybenzoyl)-7,8-(methylenedioxy)-1,2,4,5-tetrahydro-3H-3-benzazepine - CAS号 1160948-78-6 - 摩熵化学 [molaid.com]

- 4. Syntheses of Arnottin I and Arnottin II - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing and Utilizing 6-Bromo-2,3-dimethoxybenzoyl Chloride in Advanced Organic Synthesis: A Technical Guide

Executive Summary

In the realm of advanced organic synthesis and drug discovery, 6-bromo-2,3-dimethoxybenzoyl chloride (CAS: 64482-27-5) serves as a critical electrophilic building block. It is prominently utilized in the construction of complex molecular architectures, including benzazepine-based dopamine receptor ligands and benzo[c]phenanthridine derivatives, which act as potent antimicrobial agents by inhibiting bacterial FtsZ polymerization[1]. However, handling heavily substituted acyl chlorides presents distinct logistical and chemical challenges. This whitepaper provides an authoritative guide on sourcing strategies, quality control, and field-proven methodologies for utilizing this crucial reagent.

Strategic Sourcing: Direct Procurement vs. In Situ Generation

When designing a synthetic route that requires 6-bromo-2,3-dimethoxybenzoyl chloride, researchers must make a critical decision: purchase the pre-synthesized acyl chloride or procure its highly stable precursor, 6-bromo-2,3-dimethoxybenzoic acid (CAS: 60555-93-3)[2].

The Causality of Degradation: Acyl chlorides are inherently moisture-sensitive. During transit and prolonged storage, exposure to trace atmospheric moisture leads to rapid hydrolysis, reverting the chemical back to the carboxylic acid and liberating hydrogen chloride gas. This degradation not only reduces the effective molarity of the reagent but also introduces acidic impurities that can critically compromise acid-sensitive downstream coupling reactions.

While specialized suppliers such as JHECHEM CO LTD provide the direct acyl chloride (CAS: 64482-27-5)[3], the prevailing strategy among process chemists is to source the stable carboxylic acid (CAS: 60555-93-3) from vendors like Ambeed[2] or Sigma-Aldrich. The acid can be stored indefinitely under standard conditions without loss of purity, allowing for the in situ generation of the acyl chloride immediately prior to amidation[4].

Quantitative Specifications for Commercial Sourcing

The following table summarizes the critical physicochemical and logistical parameters guiding the sourcing decision:

| Parameter | 6-Bromo-2,3-dimethoxybenzoic Acid | 6-Bromo-2,3-dimethoxybenzoyl Chloride |

| CAS Number | 60555-93-3 | 64482-27-5 |

| Molecular Weight | 261.07 g/mol | 279.51 g/mol |

| Typical Commercial Purity | ≥95% | ≥97% |

| Storage Conditions | Room Temperature (Dry) | 2-8 °C (Inert Atmosphere) |

| Moisture Sensitivity | Low (Highly Stable) | High (Rapidly hydrolyzes) |

| Primary Commercial Suppliers | Ambeed, Sigma-Aldrich | JHECHEM CO LTD |

Mechanistic Causality in In Situ Activation

For in situ generation, the activation of 6-bromo-2,3-dimethoxybenzoic acid is typically achieved using oxalyl chloride mediated by a catalytic amount of N,N-dimethylformamide (DMF)[4][5].

Why Oxalyl Chloride? Traditional reagents like thionyl chloride require elevated temperatures, which can induce undesired side reactions on the electron-rich 2,3-dimethoxy-substituted aromatic ring. In contrast, oxalyl chloride operates efficiently at 0 °C to room temperature. The catalytic DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethyliminium chloride). This intermediate rapidly converts the benzoic acid to the acyl chloride. Crucially, the byproducts of this specific reaction—carbon monoxide, carbon dioxide, and hydrogen chloride—are all gaseous and easily removed under reduced pressure, leaving a pristine electrophile.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression from the stable acid precursor through in situ activation to the final complex alkaloid scaffold.

Synthetic workflow from 6-bromo-2,3-dimethoxybenzoic acid to complex alkaloid scaffolds.

Experimental Protocol: Self-Validating In Situ Synthesis and Amidation

To ensure maximum yield and prevent downstream side reactions, the following step-by-step methodology incorporates built-in self-validation checks. This protocol details the synthesis of a benzamide precursor, a critical intermediate in the preparation of 5-methylbenzo[c]phenanthridinium derivatives[4].

Step 1: Preparation and Dissolution Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Suspend 6-bromo-2,3-dimethoxybenzoic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of approximately 0.2 M.

Step 2: Catalysis and Activation Add 2-3 drops of anhydrous DMF to the suspension. Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add oxalyl chloride (1.5 to 2.0 equiv). Self-Validation Check: Observe the reaction immediately after addition. Vigorous effervescence (gas evolution) must occur, visually confirming the formation of the Vilsmeier-Haack complex and the active generation of the acyl chloride.

Step 3: Maturation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The reaction is complete when gas evolution ceases entirely and the initial suspension transitions into a clear, homogeneous solution.

Step 4: Concentration and Purification Evaporate the CH₂Cl₂ and excess oxalyl chloride under reduced pressure. Crucial Technique: To ensure the absolute removal of residual HCl and unreacted oxalyl chloride—which would otherwise consume the amine nucleophile in the next step—co-evaporate the resulting residue twice with 5-10 mL of anhydrous toluene.

Step 5: Analytical Validation (Optional but Recommended) If intermediate validation is required before proceeding, analyze a small aliquot via Infrared (IR) spectroscopy. The successful conversion is marked by the shift of the carbonyl (C=O) stretch from ~1680-1700 cm⁻¹ (carboxylic acid) to a distinct, sharp peak at ~1770-1790 cm⁻¹ (acyl chloride).

Step 6: Downstream Amidation Redissolve the crude 6-bromo-2,3-dimethoxybenzoyl chloride in anhydrous CH₂Cl₂. Add this solution dropwise to a pre-cooled (0 °C) mixture of the target amine (e.g., a substituted naphthylamine) and triethylamine (2.0 to 3.0 equiv) in CH₂Cl₂[4]. Stir for 2 hours at room temperature, then quench with saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to yield the target benzamide.

Conclusion

For drug development professionals working with 6-bromo-2,3-dimethoxybenzoyl chloride, strategic sourcing of the stable carboxylic acid precursor (CAS: 60555-93-3) combined with rigorous in situ activation protocols offers the highest degree of chemical reliability. By leveraging the oxalyl chloride/DMF system and adhering to strict co-evaporation techniques, researchers can bypass the logistical hurdles of moisture-sensitive acyl chlorides and ensure high-fidelity downstream amidation.

References

1. 2.[3]3 3.[2]2 4.[5]5 5.[4] 4 6.[1]1

Sources

- 1. US8741917B2 - Benzo [C] phenanthridines as antimicrobial agents - Google Patents [patents.google.com]

- 2. CAS No. 60555-93-3 Specifications | Ambeed [ambeed.com]

- 3. echemi.com [echemi.com]

- 4. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Advanced Synthesis Strategies for 2,3-Dimethoxy-6-bromobenzoic Acid and Derivatives

The following technical guide details the synthesis pathways for 2,3-dimethoxy-6-bromobenzoic acid (also known by the IUPAC synonym 2-bromo-5,6-dimethoxybenzoic acid ). This scaffold is a critical intermediate in the synthesis of benzamide antipsychotics (e.g., Remoxipride) and isoquinoline alkaloids.

Executive Summary & Retrosynthetic Analysis

The synthesis of 2,3-dimethoxy-6-bromobenzoic acid presents a classic regioselectivity challenge in aromatic substitution. The presence of two electron-donating methoxy groups and one electron-withdrawing carboxyl group creates competing directing effects.[1]

-

The Challenge: Electrophilic bromination is typically directed para to the strongest activating group. In 2,3-dimethoxybenzoic acid, the 2-OMe group directs para to position 5, while the 3-OMe group directs para to position 6. Standard conditions often yield mixtures of 5-bromo and 6-bromo isomers, or favor the 5-bromo product due to steric hindrance at position 6 (ortho to the carboxylate).

-

The Solution: To selectively access the 6-bromo isomer, one must employ conditions that override steric repulsion or utilize coordination chemistry (Directed Ortho Metalation) to anchor the reaction at the ortho position.

Retrosynthetic Map (DOT Visualization)

Figure 1: Retrosynthetic strategies targeting the 6-position of the 2,3-dimethoxybenzoic scaffold.

Primary Synthesis Pathways

Route A: Aqueous Bromination with DBDMH (Industrial Standard)

This method is preferred for large-scale synthesis due to its operational simplicity, use of aqueous solvents, and unexpectedly high regioselectivity for the 6-position.

-

Reagent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[2]

-

Mechanism: The reaction proceeds in aqueous alkali.[3] The formation of the sodium carboxylate salt increases the water solubility of the substrate and likely creates a local electronic environment (or a transient chelate) that favors bromination at the sterically crowded 6-position over the 5-position.

-

Selectivity: >90% 6-bromo isomer.

Protocol 1: Large-Scale Preparation

-

Dissolution: Charge a reactor with 2,3-dimethoxybenzoic acid (1.0 equiv) and water (approx. 5-10 volumes).

-

Basification: Add NaOH (2.2 equiv) to form the soluble disodium salt (if phenolic) or sodium carboxylate. Ensure complete dissolution.

-

Bromination: Cool the mixture to 0–5 °C . Add DBDMH (0.6 equiv, providing 1.2 equiv of active Br) portion-wise over 60 minutes. Note: Exothermic reaction; maintain T < 10 °C.

-

Reaction: Stir at 20–25 °C for 4–5 hours. Monitor via HPLC.[2]

-

Quench & Isolation: Acidify carefully with HCl to pH 1–2. The product precipitates as a solid.[4]

-

Purification: Filter the crude solid. Recrystallize from aqueous ethanol or toluene to remove traces of the 5-bromo isomer.

Key Insight: The use of DBDMH in basic media avoids the harsh acidic conditions of standard bromination (Br₂/AcOH), which often lead to lower regioselectivity and over-bromination.

Route B: Directed Ortho Metalation (DoM) (High Precision)

For research applications requiring absolute regiocontrol, DoM utilizes the carboxylate group itself as a Directed Metalation Group (DMG).

-

Mechanism: The carboxylate is deprotonated to form a lithium carboxylate. This species coordinates with a second equivalent of alkyllithium, directing deprotonation specifically to the ortho position (C6).

-

Reagents: s-BuLi or n-BuLi/TMEDA.

Protocol 2: DoM Synthesis

-

Setup: Flame-dry a flask under Argon. Add 2,3-dimethoxybenzoic acid (1.0 equiv) and anhydrous THF (0.2 M).

-

Deprotonation: Cool to -78 °C . Add s-BuLi (2.2 equiv) dropwise.

-

First equiv: Deprotonates COOH to COOLi.

-

Second equiv: Lithiates C6 to form the dilithio species.

-

-

Metalation: Stir at -78 °C for 1 hour. The solution typically turns bright yellow/orange.

-

Electrophile Quench: Add a solution of 1,2-dibromo-1,1,2,2-tetrafluoroethane or CBr₄ (1.2 equiv) in THF. (Elemental bromine can be used but may cause oxidative side reactions).

-

Workup: Warm to RT, quench with saturated NH₄Cl, acidify to pH 2, and extract with EtOAc.

Derivative Synthesis & Functionalization

Once the 6-bromo core is synthesized, it serves as a versatile handle for further elaboration.

Pathway Logic: Functionalization of the C-Br Bond

Figure 2: Divergent synthesis pathways from the brominated core.

Key Derivative Protocols

1. Amide Coupling (Remoxipride Synthesis):

-

Activation: Convert the acid to the acid chloride using thionyl chloride (SOCl₂) (neat or in DCM, cat. DMF).[4][5]

-

Coupling: React the acid chloride with (S)-1-ethyl-2-(aminomethyl)pyrrolidine in the presence of a base (TEA or DIPEA).

-

Note: The 6-bromo substituent provides steric bulk that influences the conformational lock of the resulting benzamide, critical for D2 receptor binding affinity.

2. Suzuki-Miyaura Coupling:

-

The sterically hindered 6-bromo position requires active catalytic systems.

-

Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos.

-

Conditions: Arylboronic acid (1.5 equiv), K₃PO₄ (3 equiv), Toluene/Water (10:1), 100 °C.

Comparison of Methods (Data Summary)

| Parameter | Route A: Aqueous DBDMH | Route B: DoM (Lithiation) | Route C: Aldehyde Ox. |

| Regioselectivity (C6:C5) | ~90:10 | >99:1 | ~60:40 (Variable) |

| Yield | 85–93% | 75–85% | 50–60% (2 steps) |

| Scalability | High (Multi-kg) | Low (g scale) | Medium |

| Cost | Low | High (Organolithiums) | Medium |

| Green Chemistry | High (Aqueous) | Low (Cryogenic/Solvents) | Medium |

Troubleshooting & Optimization

-

Impurity Control (Route A): If the 5-bromo isomer exceeds 5%, recrystallize from toluene . The 6-bromo isomer is generally less soluble in cold toluene than the 5-bromo isomer.

-

Water Content (Route B): The DoM reaction is strictly anhydrous. Traces of water will quench the s-BuLi, preventing the second deprotonation. Use titration to verify alkyllithium titer.

-

Over-bromination: In Route A, ensure the temperature remains <10 °C during DBDMH addition. Higher temperatures promote dibromination (3,5- or 5,6-dibromo species).

References

-

US Patent 5,248,817 . Process for aromatic bromination. (Describes the aqueous DBDMH method for high regioselectivity). Link

-

Mortier, J., et al. (1995). "Directed lithiation of unprotected benzoic acids."[6][7] Journal of the Chemical Society, Perkin Transactions 1, 1265-1271.[6] (Establishes the DoM protocol for benzoic acids). Link

-

Nguyen, T. H., et al. (2006).[7] "Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks." Organic Letters, 8(4), 765-768.[8] Link

-

BenchChem . "Synthesis of 6-Bromo-2,3-dimethoxybenzoic acid." (General properties and derivative applications). Link

-

Borges, I. D., et al. (2022).[5] "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes." Journal of the Brazilian Chemical Society. (Discusses the aldehyde route and structural characterization). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP0594758A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]

- 3. US5248817A - Process for aromatic bromination - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Structural Elucidation and Synthetic Differentiation of Brominated 2,3-Dimethoxy Isomers

Part 1: Nomenclature Resolution & Stereochemical Identity

Before addressing the synthetic differentiation, it is critical to resolve the nomenclature ambiguity presented in the topic. In the context of substituted benzenes (specifically benzaldehydes or benzoic acids, which are the standard scaffolds for these precursors), 6-bromo-2,3-dimethoxy and 2-bromo-5,6-dimethoxy are chemically identical (synonymous) structures.

The Symmetry Argument

The benzene ring is planar. If we assign the principal functional group (e.g., aldehyde or carboxylic acid) to position C1:

-

Isomer A (6-bromo-2,3-dimethoxy): Substituents are at C2 (OMe), C3 (OMe), and C6 (Br).

-

Isomer B (2-bromo-5,6-dimethoxy): Substituents are at C2 (Br), C5 (OMe), and C6 (OMe).

By performing a 180° rotation (flip) of Isomer B around the C1–C4 axis, the substituents map perfectly onto Isomer A:

-

C2 (Br) rotates to C6.

-

C6 (OMe) rotates to C2.

-

C5 (OMe) rotates to C3.

The True Technical Challenge: The actual difficulty in this chemical space lies in differentiating the 6-bromo-2,3-dimethoxy isomer (the "ortho-bromo" product) from its regioisomer, 5-bromo-2,3-dimethoxy (the "meta-bromo" product). These two are formed competitively during bromination and possess distinct physicochemical properties.

This guide will therefore focus on the technical differentiation between the 6-bromo (Target) and 5-bromo (Impurity/Isomer) variants of the 2,3-dimethoxy scaffold.

Part 2: Structural & Physicochemical Characterization[1][2]

Differentiation between the 6-bromo and 5-bromo isomers is vital for quality control in API synthesis, as the position of the bromine atom drastically alters the electronic landscape and subsequent pharmacological activity (e.g., in phenethylamine derivatives).

Crystallographic & Electronic Differences

Recent X-ray diffraction studies (Source 1,[1] 3) have elucidated distinct packing behaviors:

-

6-Bromo Isomer: Exhibits significant halogen bonding (Br···O interactions). The bromine at C6 is sterically crowded by the aldehyde/acid group at C1, forcing a specific dihedral twist.

-

5-Bromo Isomer: Lacks the steric hindrance near the C1 group. It is stabilized primarily by hydrogen bonding (C–H···O) and pi-stacking, leading to a significantly higher lattice energy and melting point.

Quantitative Data Comparison

The following table summarizes the key physical distinctions required for identification.

| Feature | 6-Bromo-2,3-dimethoxy (6-BRB) | 5-Bromo-2,3-dimethoxy (5-BRB) |

| IUPAC Synonym | 2-bromo-5,6-dimethoxy | 5-bromo-2,3-dimethoxy |

| Melting Point | 75 – 77 °C | 124 – 126 °C |

| Crystal System | Monoclinic ( | Monoclinic ( |

| AB System (Ortho coupling) | Meta coupling (distinct singlets/doublets) | |

| Electronic Effect | High steric strain at C1-C6 | Planar stability |

Data aggregated from comparative synthesis studies (Source 1, 3).

Visualizing the Isomerism

The following diagram illustrates the symmetry of the "2-bromo-5,6" name and the structural divergence of the 5-bromo regioisomer.

Caption: Left: Confirmation that 6-bromo-2,3-dimethoxy and 2-bromo-5,6-dimethoxy are synonyms. Right: The actual separation challenge lies between the 6-bromo and 5-bromo regioisomers.

Part 3: Synthetic Protocols & Regioselectivity

Achieving the specific 6-bromo isomer (often desired for specific steric properties in drug design) requires controlling the bromination conditions to favor the crowded C6 position over the less hindered C5 position.

Mechanism of Regioselectivity

-

Directing Groups: The two methoxy groups (C2, C3) are ortho/para directors. The aldehyde (C1) is a meta director.

-

C6 Position: Para to OMe(C3) and ortho to CHO. Activated by OMe, but sterically hindered.

-

C5 Position: Para to OMe(C2) and meta to CHO. Activated by OMe.

-

Outcome: Bromination with mild reagents (NBS) tends to favor the 6-bromo product due to the strong para-direction of the C3-methoxy, despite the steric clash with the aldehyde.

Experimental Protocol: Selective Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde

Objective: Isolate high-purity 6-bromo isomer while minimizing the 5-bromo impurity.

Reagents:

-

2,3-Dimethoxybenzaldehyde (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.5 eq)

-

Dimethylformamide (DMF) (Anhydrous)

Workflow:

-

Dissolution: Dissolve 2,3-dimethoxybenzaldehyde (e.g., 3.0 g) in DMF (80 mL) under inert atmosphere (

). -

Addition: Dissolve NBS (4.8 g) in DMF (100 mL). Add this solution dropwise to the reaction vessel over 30 minutes at room temperature.

-

Expert Insight: Slow addition prevents local high concentrations of bromine radicals, improving regioselectivity.

-

-

Reaction: Stir for 48 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3). The 6-bromo isomer typically has a slightly different

due to the "ortho effect" on polarity. -

Quenching: Pour the reaction mixture into ice-cold water (500 mL).

-

Isolation: Filter the resulting white precipitate. Wash thoroughly with water to remove residual DMF and succinimide.

-

Purification (Critical):

Validation:

-

Check

H NMR.[4][5][2][3][6] The aromatic protons for the 6-bromo isomer (C4-H and C5-H) will show an AB quartet system with ortho-coupling constants (~8-9 Hz). The 5-bromo isomer (C4-H and C6-H) would show meta-coupling (small

Part 4: Applications & Significance[1][3]

Why distinguish these isomers?

-

Pharmacology (SAR): In the synthesis of phenethylamines (e.g., 2C-series analogs), the position of the bromine atom is the primary determinant of receptor affinity (5-HT2A). The 6-bromo-2,3-dimethoxy phenethylamine is a positional isomer of the well-known 2C-B (4-bromo-2,5-dimethoxy). Mistaking the starting material leads to an inactive or toxicologically distinct final drug product.

-

Nonlinear Optics (NLO): The 6-bromo isomer has been identified as a superior candidate for NLO materials compared to the 5-bromo isomer. The halogen bonding present in the 6-bromo crystal lattice enhances the third-order nonlinear susceptibility (

), making it valuable for photonic devices (Source 3).

Synthesis Pathway Visualization

Caption: Synthetic workflow showing the divergence of regioisomers and the critical purification step.

References

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. (2022). Detailed crystallographic and synthetic comparison of 6-bromo and 5-bromo isomers.

-

Bromine Substitution Effect on Structure, Reactivity, and Linear and Third-Order Nonlinear Optical Properties of 2,3-Dimethoxybenzaldehyde. The Journal of Physical Chemistry A. (2022). Analysis of NLO properties and halogen bonding differences.

-

6-bromo-2,3-dimethoxybenzaldehyde - PubChem Compound Summary. National Library of Medicine. Structural data and synonyms.

Sources

- 1. Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. scielo.br [scielo.br]

- 4. 2,6-Dimethoxybenzyl Bromide | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Technical Guide: Solubility Profiles and Solvent Selection for Brominated Dimethoxybenzoyl Chlorides

[1]

Executive Summary

Brominated dimethoxybenzoyl chlorides (e.g., 2-bromo-4,5-dimethoxybenzoyl chloride, 6-bromo-3,4-dimethoxybenzoyl chloride) are critical electrophilic building blocks in the synthesis of isoquinoline alkaloids, fungicides (e.g., Metrafenone), and histone deacetylase (HDAC) inhibitors.[1] Their utility is defined by the high reactivity of the acyl chloride moiety, which facilitates Friedel-Crafts acylations, Schotten-Baumann esterifications, and amidation reactions.[1]

However, this reactivity presents a dual challenge: solubility must be balanced against stability .[1][2] Unlike stable organic solids, these compounds undergo rapid solvolysis in protic media.[2] This guide provides a technical framework for solvent selection, predicting solubility based on structural substituents, and executing self-validating solubility assessments under inert conditions.[1][2]

Chemical Identity & Structure-Property Relationships[1][2][3][4]

To predict solubility behavior without empirical data for every isomer, one must analyze the contributions of the functional groups on the benzene core.

| Substituent | Effect on Physicochemical Properties | Solubility Impact |

| Acyl Chloride (-COCl) | High reactivity; moisture sensitive; moderate polarity.[1][2] | Precludes use of water/alcohols.[2][3] Soluble in polar aprotic solvents.[1][2][3] |

| Methoxy Groups (-OCH₃) | Electron-donating; increases polarity relative to benzene but maintains lipophilicity.[1][2] | Enhances solubility in chlorinated solvents (DCM, CHCl₃) and ethers (THF). |

| Bromine Atom (-Br) | Increases molecular weight and density; enhances lipophilicity; often raises melting point (lattice energy).[1][2] | Increases solubility in aromatic hydrocarbons (Toluene); reduces solubility in aliphatic hydrocarbons (Hexane).[2] |

General Solubility Rule: Brominated dimethoxybenzoyl chlorides are typically solids at room temperature with high solubility in halogenated and aromatic solvents, moderate solubility in ethers, and low solubility in aliphatic hydrocarbons (making the latter excellent anti-solvents for recrystallization).[2]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on Thermodynamic Solubility (capacity to dissolve) and Chemical Compatibility (inertness).[2]

Table 1: Solvent Selection Guide

| Solvent Class | Specific Solvents | Solubility Rating | Compatibility | Application Recommendation |

| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | High | Primary choice for reactions and dissolving crude solids.[1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene, Chlorobenzene | Good to High | High | Ideal for reflux reactions (high BP) and synthesis from carboxylic acids.[2] |

| Ethers | Tetrahydrofuran (THF), 2-MeTHF, 1,4-Dioxane | Good | Moderate | Suitable for Grignard/Lithium reactions.[1][2] Note: Lewis basicity of ethers may complex with acid chlorides.[2] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate | High | Good for workup/extraction.[2] Avoid if strong Lewis acids (e.g., AlCl₃) are present (complexation). |

| Polar Aprotic | Acetonitrile (MeCN) | Good | Moderate | Useful for biphasic reactions.[1][2] |

| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane, Heptane | Poor | High | Anti-solvent: Use to precipitate the product during purification.[1][2] |

| Protic | Water, Methanol, Ethanol, Isopropanol | N/A | INCOMPATIBLE | Do NOT Use. Causes rapid hydrolysis to carboxylic acid + HCl.[1][2] |

| Amides | DMF, DMAc, NMP | Good | Low | Caution: Can react to form Vilsmeier-Haack type intermediates, leading to impurities.[1][2] |

Experimental Protocols

Protocol: Self-Validating Solubility Determination (Inert Atmosphere)

Since quantitative data (mg/mL) is rarely published for specific isomers, researchers must determine this empirically.[1][2] Standard shake-flask methods fail due to atmospheric moisture hydrolysis.[1][2]

Objective: Determine the saturation limit of a brominated dimethoxybenzoyl chloride in a target solvent without degradation.

Materials:

Workflow:

-

Preparation: Weigh 100 mg of the acid chloride into a vial (Vial A) inside a glovebox or under N₂ flow.

-

Addition: Add anhydrous solvent in 100 µL increments via syringe through the septum.

-

Agitation: Vortex or sonicate (briefly) between additions.

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Validation (The "Water Test"):

-

Take a 50 µL aliquot of the "dissolved" solution.

-

Quench into 500 µL of Methanol.

-

Result: You should see a single peak corresponding to the Methyl Ester derivative.[2]

-

Failure Mode: If a significant Carboxylic Acid peak appears, the solvent was wet, or the compound degraded.

-

Recrystallization Strategy

Purification is best achieved by exploiting the solubility differential between halogenated/aromatic solvents and aliphatic hydrocarbons.[2]

-

Dissolution: Dissolve crude solid in minimal boiling DCM or Toluene.

-

Filtration: Filter hot (under N₂) to remove inorganic salts (e.g., unreacted thionyl chloride byproducts).[2]

-

Precipitation: Slowly add Hexane or Heptane until turbidity persists.

-

Cooling: Cool to 4°C or -20°C to crystallize.

Visualizing the Logic

The following diagrams illustrate the decision-making process for solvent selection and the synthesis workflow.

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting safe and effective solvents for reactive acid chlorides.

Diagram 2: Synthesis and Handling Workflow

Caption: Operational workflow from synthesis to storage, highlighting critical solvent checkpoints.

References

-

Royal Society of Chemistry. (2013).[2] Synthesis of 2-Bromo-1,3-dimethoxybenzene and derivatives. Supporting Information. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025).[2] 2-Bromo-4,5-dimethoxybenzyl bromide Compound Summary. Retrieved from [Link]

-

Organic Syntheses. (2010). Preparation of 2-(4-Cyano-phenyl)-1-[2-(3,4-dimethoxyphenyl)-ethyl]-1H-benzimidazole-5-carboxylic acid ethyl ester. Vol. 87, pp. 26-34.[1][2] Retrieved from [Link]

-

MDPI. (2011).[1][2] Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Int. J. Mol.[1][2] Sci., 12(8), 4861-4876.[1][2] Retrieved from [Link]

Strategic Sourcing and In Situ Activation of 6-Bromo-2,3-dimethoxybenzoyl Chloride: A Technical Whitepaper

Executive Summary

In the synthesis of substituted benzamides—particularly those targeting dopamine D2/D3 receptors in neuroleptic drug discovery—the incorporation of a highly functionalized aromatic ring is often a critical path. 6-Bromo-2,3-dimethoxybenzoyl chloride (CAS 64482-27-5) [1] is a highly sought-after electrophilic building block for these pathways. However, procuring this specific acyl chloride presents a significant logistical and financial challenge due to its inherent chemical instability.

This whitepaper provides an in-depth technical analysis of the cost-stability paradigm surrounding this reagent. By comparing the commercial viability of purchasing the highly reactive acyl chloride versus its stable precursor, 6-bromo-2,3-dimethoxybenzoic acid (CAS 60555-93-3) [2], we outline a self-validating, cost-effective workflow for in situ generation that maximizes both yield and purity.

The Stability-Cost Paradigm: Causality of Degradation

Acyl chlorides are notoriously sensitive to atmospheric moisture. The electrophilic carbonyl carbon of 6-bromo-2,3-dimethoxybenzoyl chloride is highly susceptible to nucleophilic attack by water.

The Mechanistic Causality: When exposed to even trace amounts of humidity during shipping or storage, the reagent undergoes rapid hydrolysis. Water attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel a chloride ion, ultimately yielding 6-bromo-2,3-dimethoxybenzoic acid and hydrogen chloride (HCl) gas.

Because of this degradation pathway, chemical vendors must synthesize the chloride custom-to-order, package it under strict Schlenk conditions (argon atmosphere), and often ship it on dry ice. This logistical overhead exponentially inflates the price and introduces a high risk of receiving a partially degraded reagent, which can subsequently ruin moisture-sensitive downstream amidation reactions.

Sourcing Decision Workflow

To mitigate these risks, process chemists overwhelmingly prefer sourcing the stable carboxylic acid precursor. The decision matrix is visualized below.

Caption: Decision tree for sourcing and utilizing 6-bromo-2,3-dimethoxybenzoyl chloride.

Market Analysis & Price Comparison

A comprehensive market survey reveals a stark contrast in availability and pricing between the acid and the chloride. While the acid is readily available from multiple vendors in flexible quantities[3], the chloride is almost exclusively listed as a custom synthesis item[4].

Table 1: Quantitative Price Comparison Matrix (Data as of Q1 2026)

| Reagent | CAS Number | Vendor / Source | Quantity | Estimated Price | Lead Time / Availability |

| 6-Bromo-2,3-dimethoxybenzoic acid | 60555-93-3 | [2] | 1 g | €278.69 | In Stock |

| 6-Bromo-2,3-dimethoxybenzoic acid | 60555-93-3 | [2] | 5 g | €1,734.11 | In Stock |

| 6-Bromo-2,3-dimethoxybenzoic acid | 60555-93-3 | [5] | 25 mg | ~$300.00 | In Stock (High Purity) |

| 6-Bromo-2,3-dimethoxybenzoyl chloride | 64482-27-5 | [4] | Custom | Inquiry Only | Custom Synthesis (Weeks) |

Note: Prices are subject to vendor fluctuations and purity specifications (e.g., >95% vs >99% LC-MS).

Self-Validating Experimental Protocol: In Situ Generation

To leverage the cost savings of purchasing the acid, researchers must employ a robust in situ activation protocol. The following methodology utilizes oxalyl chloride and a catalytic amount of DMF.

Why Oxalyl Chloride over Thionyl Chloride?

While thionyl chloride (

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier-Haack Reagent

-

Flame-dry a round-bottom flask and purge with argon.

-

Dissolve 1.0 mmol of 6-bromo-2,3-dimethoxybenzoic acid in 5.0 mL of anhydrous dichloromethane (DCM). Causality: DCM is a non-nucleophilic, aprotic solvent that readily dissolves the precursor without participating in the reaction.

-

Add 0.05 mmol (5 mol%) of anhydrous N,N-dimethylformamide (DMF).

Step 2: Acyl Chloride Generation

-

Cool the reaction mixture to 0 °C using an ice bath to control the exothermic evolution of gases.

-

Add 1.2 mmol of oxalyl chloride dropwise via a syringe.

-

Remove the ice bath and stir at room temperature for 2 hours, or until gas evolution ceases.

Step 3: The Self-Validating Methanol Quench Trust in a protocol requires empirical verification. Because the acyl chloride cannot be easily analyzed by standard LC-MS (it will hydrolyze in the aqueous mobile phase), we employ a chemical quench to validate the conversion[6].

-

Withdraw a 10 µL aliquot of the reaction mixture.

-

Inject the aliquot into a vial containing 200 µL of anhydrous methanol and 1 drop of triethylamine (TEA).

-

Causality: The methanol will instantly react with any formed acyl chloride to generate methyl 6-bromo-2,3-dimethoxybenzoate (CAS 59084-77-4) [6].

-

Analyze the quenched sample via LC-MS. The complete disappearance of the acid mass (

~261) and the appearance of the methyl ester mass (

Step 4: Downstream Application

-

Concentrate the main reaction mixture under a gentle stream of nitrogen or reduced pressure to remove DCM and excess oxalyl chloride.

-

Resuspend the resulting crude 6-bromo-2,3-dimethoxybenzoyl chloride in the desired anhydrous solvent (e.g., THF or fresh DCM) and proceed immediately to amidation.

Workflow Visualization

Caption: In situ activation workflow and self-validating methanol quench protocol.

Conclusion

For drug development professionals requiring 6-bromo-2,3-dimethoxybenzoyl chloride, direct commercial procurement is an inefficient use of resources due to high costs, long lead times, and severe degradation risks. By strategically purchasing the stable 6-bromo-2,3-dimethoxybenzoic acid precursor and utilizing a self-validating in situ oxalyl chloride activation protocol, researchers can ensure maximum reagent purity, absolute experimental reproducibility, and significant cost savings.

References

-

Reagentia - CAS/ID No. 60555-93-3: 6-Bromo-2,3-dimethoxybenzoic acid Pricing and Availability. Retrieved from[Link]

Sources

- 1. 2,3-dimethoxybenzoic chloride-Molbase [molbase.com]

- 2. CAS/ID No. 60555-93-3 | Reagentia [reagentia.eu]

- 3. arctomsci.com [arctomsci.com]

- 4. echemi.com [echemi.com]

- 5. 6-BROMO-2,3-DIMETHOXYBENZOIC ACID | 60555-93-3 [chemicalbook.com]

- 6. Methyl 6-bromo-2,3-dimethoxybenzoate | 59084-77-4 | Benchchem [benchchem.com]

Methodological & Application

Application Note: High-Precision Friedel-Crafts Acylation with 6-Bromo-2,3-dimethoxybenzoyl Chloride

Executive Summary

This guide details the optimization of Friedel-Crafts acylation using 6-bromo-2,3-dimethoxybenzoyl chloride . This reagent represents a "privileged scaffold" in drug discovery, particularly for isoquinoline and flavonoid synthesis. However, it presents a dual synthetic challenge:

-

Steric Congestion: The ortho-bromo (C6) and ortho-methoxy (C2) substituents create significant steric hindrance, destabilizing the acylium ion intermediate and impeding nucleophilic attack.

-

Chemical Lability: The electron-rich methoxy groups are susceptible to ether cleavage (demethylation) when exposed to strong Lewis acids (e.g.,

), leading to complex impurity profiles.

This protocol moves beyond standard textbook conditions, offering a specialized methodology using Tin(IV) Chloride (

Mechanistic Insight & Strategic Analysis

The "Demethylation Trap"

The most common failure mode in this reaction is the use of Aluminum Chloride (

In 2,3-dimethoxybenzoyl systems,

Visualization: Reaction Pathways

The following diagram illustrates the competition between the desired acylation and the unwanted demethylation pathway.

Figure 1: Mechanistic divergence. Strong oxophilic Lewis acids promote Path B (Demethylation), while milder or non-coordinating acids favor Path A.

Experimental Protocols

Pre-requisite: Synthesis of the Acid Chloride

Note: Commercial batches of the acid chloride hydrolyze rapidly. Fresh preparation from 6-bromo-2,3-dimethoxybenzoic acid is strictly recommended.

Reagents:

-

6-bromo-2,3-dimethoxybenzoic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

DMF (Catalytic, 2-3 drops)

-

Dichloromethane (DCM), anhydrous[1]

Procedure:

-

Suspend the benzoic acid derivative in anhydrous DCM (0.5 M) under Nitrogen.

-

Add catalytic DMF.

-

Add Oxalyl Chloride dropwise at 0°C. Caution: Gas evolution (

, -

Allow to warm to Room Temperature (RT) and stir for 2 hours until the solution is clear.

-

Critical Step: Evaporate solvent and excess oxalyl chloride under high vacuum. Redissolve the crude residue in fresh anhydrous DCM for the coupling step. Do not purify by chromatography.

Method A: The Tin(IV) Chloride Protocol (Standard)

Best for: Electron-rich to neutral arenes (e.g., anisole, toluene, benzene).

Rationale:

Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.

-

Solvent: Charge the flask with the substrate (Arene, 1.1 equiv) and anhydrous DCM (or 1,2-dichloroethane for higher temps).

-

Lewis Acid Addition: Cool to 0°C. Add

(1.2 equiv) dropwise.-

Observation: A color change (often yellow/orange) indicates complex formation.

-

-

Acyl Chloride Addition: Dissolve the fresh 6-bromo-2,3-dimethoxybenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction: Warm to RT. If conversion is low after 2 hours (monitor by TLC/LCMS), heat to reflux (40°C for DCM, 83°C for DCE).

-

Note: The steric bulk of the bromine may require thermal energy to overcome the activation barrier.

-

-

Quench: Pour the mixture into ice-cold 1M HCl.

-

Why Acidic Quench? Prevents emulsion formation common with Tin salts.

-

-

Workup: Extract with DCM (3x). Wash organics with Brine, dry over

, and concentrate.

Method B: The Triflic Anhydride Protocol (Advanced)

Best for: Deactivated substrates or when Method A fails due to steric hindrance.

Rationale: This method generates a mixed anhydride in situ, which ionizes to a "super-electrophilic" acyl triflate. This species is far more reactive than the Lewis-acid-complexed acyl chloride and requires no metal catalyst, completely eliminating the demethylation risk.

Protocol:

-

Setup: Flame-dry flask under Argon.

-

Reagents: Dissolve 6-bromo-2,3-dimethoxybenzoic acid (not the chloride!) (1.0 equiv) in anhydrous DCM.

-

Activation: Add Triflic Anhydride (

, 1.1 equiv) at -10°C. Stir for 10 mins. -

Substrate: Add the Arene (1.0 - 1.2 equiv).

-

Catalyst: Add a catalytic amount of Triflic Acid (

, 5 mol%) if the reaction is sluggish. -

Reaction: Stir at 0°C to RT.

-

Quench: Saturated

solution.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Steric hindrance at C6/C2 blocks attack. | Switch solvent to 1,2-DCE and reflux (83°C). Use Method B (Super-electrophile). |

| Phenol Impurity | Demethylation by Lewis Acid. | STOP using |

| Starting Material Recovery | Hydrolysis of Acid Chloride. | Ensure Acid Chloride is freshly prepared. Dry solvents over molecular sieves (3Å). |

| Regio-isomers | Substrate directing effects.[2] | Verify substrate directing groups.[2] Steric bulk of the reagent usually forces para substitution on the substrate. |

Decision Workflow

Use this logic tree to select the appropriate condition for your specific substrate.

Figure 2: Protocol selection strategy based on substrate electronics and impurity profile.

References

-

General Friedel-Crafts Methodology

-

Demethylation Risks with Aluminum Chloride

-

Use of Tin(IV)

-

Eames, J., et al. (2001). Efficient Friedel-Crafts acylation of aromatic compounds using tin(IV) chloride. Perkin Transactions 1. [Link]

-

-

Triflic Anhydride (Super-electrophile)

-

Olah, G. A., et al. (1993). Superelectrophilic Activation. Accounts of Chemical Research. [Link]

-

- Synthesis of 6-bromo-2,3-dimethoxybenzoic acid (Precursor)

Sources

Application Note: Multistep Synthesis of Novel 4H-Chromene Derivatives from 6-Bromo-2,3-dimethoxybenzoyl Chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

4H-Chromene (benzopyran) derivatives are privileged pharmacophores exhibiting broad-spectrum biological activities, including anticancer, antimicrobial, and anticoagulant properties. The synthesis of highly functionalized chromenes requires robust, scalable, and atom-economical methodologies. This application note details a validated, three-step synthetic protocol to convert 6-bromo-2,3-dimethoxybenzoyl chloride into a highly substituted 2-amino-4H-chromene-3-carbonitrile derivative. The protocol leverages a Weinreb amide intermediate to strictly control reduction states, followed by a one-pot, three-component cascade cyclization.

Mechanistic Rationale & Strategic Design

The synthesis of complex heterocycles from simple acyl chlorides requires strategic functional group manipulation to prevent over-reactivity.

-

Acylation (Weinreb Amide Formation): Direct reduction of benzoyl chlorides to aldehydes is notoriously difficult to control, often resulting in over-reduction to primary alcohols. By reacting 6-bromo-2,3-dimethoxybenzoyl chloride with N,O-dimethylhydroxylamine, we form a Weinreb amide [1]. The unique stability of this intermediate stems from the formation of a stable five-membered metal chelate during subsequent hydride addition, which resists collapse until an aqueous quench is applied.

-

Controlled Reduction: Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) cleanly reduces the Weinreb amide to 6-bromo-2,3-dimethoxybenzaldehyde. The low temperature is critical to prevent unwanted debromination or cleavage of the methoxy groups.

-

Multicomponent Cascade Cyclization: The synthesis of the 4H-chromene core is achieved via a base-catalyzed multicomponent reaction (MCR). The mechanism proceeds via a highly efficient cascade:

-

Knoevenagel Condensation: The newly formed benzaldehyde reacts with malononitrile to form an electrophilic arylidenemalononitrile intermediate.

-

Michael Addition: A phenolic nucleophile (e.g., resorcinol) attacks the highly electrophilic alkene.

-

Intramolecular Cyclization: The resulting phenoxide attacks the cyano group, followed by tautomerization to yield the stable 2-amino-4H-chromene-3-carbonitrile scaffold.

-

Reaction Workflow

Workflow for the 3-step synthesis of 4H-chromenes from 6-bromo-2,3-dimethoxybenzoyl chloride.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-N-methoxy-N-methyl-2,3-dimethoxybenzamide

This step converts the highly reactive acid chloride [2] into a stable Weinreb amide.

-

Reagents: 6-bromo-2,3-dimethoxybenzoyl chloride (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), anhydrous Dichloromethane (DCM).

-

Procedure:

-

Charge a flame-dried, argon-purged round-bottom flask with N,O-dimethylhydroxylamine hydrochloride and anhydrous DCM (0.2 M).

-

Cool the suspension to 0 °C using an ice bath. Add DIPEA dropwise over 10 minutes. Causality: DIPEA neutralizes the hydrochloride salt, generating the free amine in situ while acting as a non-nucleophilic acid scavenger for the subsequent acylation step.

-

Dissolve 6-bromo-2,3-dimethoxybenzoyl chloride in a minimal volume of DCM and add it dropwise to the reaction mixture at 0 °C.

-

Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

-

In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc, 7:3). The acid chloride spot (which streaks or reacts with silica) should be completely replaced by a clean, UV-active spot (Rf ~0.4).

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude Weinreb amide is highly stable and can be used directly in the next step.

-

Step 2: DIBAL-H Reduction to 6-Bromo-2,3-dimethoxybenzaldehyde

This step releases the aldehyde handle required for the chromene cyclization.

-

Reagents: Weinreb amide intermediate (1.0 eq), DIBAL-H (1.0 M in THF, 1.2 eq), anhydrous THF.

-

Procedure:

-

Dissolve the Weinreb amide in anhydrous THF (0.1 M) under an argon atmosphere and cool strictly to -78 °C using a dry ice/acetone bath.

-

Add DIBAL-H dropwise via syringe over 15 minutes. Causality: Maintaining cryogenic temperatures (-78 °C) is critical to prevent over-reduction and suppresses potential side reactions at the sterically hindered bromo-methoxy-substituted aromatic ring.

-

Stir at -78 °C for 1 hour.

-

Quenching & Emulsion Resolution (Self-Validation): Carefully add methanol (2 mL) at -78 °C to quench excess hydride. Next, add saturated aqueous Rochelle's salt (potassium sodium tartrate) (10 mL/mmol). Remove the cooling bath and stir vigorously for 2 hours at room temperature. Causality: Aluminum-based reductions notoriously form intractable gel-like emulsions during aqueous workup. Rochelle's salt chelates the aluminum ions, breaking the emulsion and yielding two distinct, easily separable clear layers.

-

Extract with EtOAc (3 × 30 mL). Wash with brine, dry over MgSO₄, and concentrate. Purify via short-pad flash chromatography to yield the pure aldehyde.

-

Step 3: Multicomponent Synthesis of 2-Amino-4-(6-bromo-2,3-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

The final cascade cyclization constructs the pharmacophore.

-

Reagents: 6-bromo-2,3-dimethoxybenzaldehyde (1.0 eq), Malononitrile (1.1 eq), Resorcinol (1.0 eq), Piperidine (0.2 eq), absolute Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde, malononitrile, and resorcinol in absolute ethanol (0.5 M).

-

Add piperidine (20 mol%). Causality: Piperidine acts as a strong secondary amine base, facilitating the initial Knoevenagel condensation and subsequent deprotonation of resorcinol to drive the Michael addition forward.

-

Heat the mixture to reflux (approx. 78 °C) for 4 hours.

-

In-Process Control (Self-Validation): Monitor via TLC (DCM/MeOH, 95:5). The formation of a highly fluorescent spot under 254 nm and 365 nm UV light indicates the successful formation of the extended conjugated chromene core.

-

Workup: Cool the reaction mixture to 0 °C. The product typically precipitates as a crystalline solid due to its lower solubility in cold ethanol. Filter the precipitate, wash with ice-cold ethanol, and recrystallize from ethanol/water to afford the analytically pure 4H-chromene derivative.

-

Data Presentation: Optimization of the MCR Cyclization (Step 3)

The multicomponent cyclization is highly dependent on the choice of base and solvent. The table below summarizes the optimization parameters utilized to maximize the yield of the sterically hindered 6-bromo-2,3-dimethoxyphenyl derivative.

| Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| None | EtOH | Reflux | 12 | < 10 | Reaction stalls at the Knoevenagel intermediate; cyclization fails. |

| Piperidine (20%) | EtOH | Reflux | 4 | 88 | Optimal conditions; clean precipitation of the chromene product. |

| Piperidine (20%) | Water | 90 | 8 | 45 | Poor solubility of the brominated aldehyde limits mass transfer. |

| Triethylamine (20%) | EtOH | Reflux | 6 | 65 | Weaker base leads to incomplete Michael addition and lower yields. |

References

-

Title: Weinreb ketone synthesis Source: Wikipedia (Mechanistic overview of N-methoxy-N-methylamides as effective acylating agents) URL: [Link]

-

Title: Preparation of Amino-Substituted Indenes and 1,4-Dihydronaphthalenes Using a One-Pot Multireaction Approach: Total Synthesis of Oxybenzo[c]phenanthridine Alkaloids (Synthesis of 6-bromo-2,3-dimethoxybenzoyl chloride) Source: The Journal of Organic Chemistry 2014, 79 (16), 7593-7606. URL: [Link]

Application Note: Esterification Protocols for Sterically Hindered Benzoyl Chlorides

Introduction: The "Orthogonal" Challenge

In drug discovery and natural product synthesis, sterically hindered esters (e.g., mesitoates) are often designed to improve metabolic stability by resisting enzymatic hydrolysis. However, the very feature that stabilizes the final drug—steric bulk around the carbonyl carbon—makes its synthesis via standard acylation protocols (e.g., Schotten-Baumann or standard Pyridine/DMAP) notoriously difficult.

The Mechanistic Barrier

For a nucleophile (alcohol) to attack a benzoyl chloride, it must approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°). In 2,4,6-substituted systems (like mesitoyl chloride), the ortho-substituents create a "cone of protection," physically blocking this trajectory. Furthermore, these substituents force the carbonyl group out of coplanarity with the aromatic ring, inhibiting resonance but maximizing steric repulsion against the incoming nucleophile.

Standard base-catalyzed methods fail because the formation of the tetrahedral intermediate is energetically prohibitive. To overcome this, we must switch strategies from associative pathways (forcing a nucleophile in) to dissociative pathways (creating a highly reactive, linear electrophile) or hyper-nucleophilic activation .

Decision Matrix & Workflow

Before selecting a protocol, analyze your substrate compatibility using the decision tree below.

Detailed Protocols

Method A: The Silver Cyanide (AgCN) Protocol

Best For: Extreme hindrance (e.g., Mesitoyl chloride + t-Butanol) or precious substrates. Mechanism: AgCN acts as a halogen scavenger. The precipitation of AgCl is the thermodynamic driving force, generating a transient acyl cyanide or a pseudo-acylium species. Unlike the chloride, the linear geometry of the acylium/cyanide intermediate reduces steric clash during nucleophilic attack.

Materials:

-

Sterically hindered benzoyl chloride (1.0 equiv)

-

Target Alcohol (1.0 - 1.5 equiv)

-

Silver Cyanide (AgCN) (1.5 equiv) [POISON]

-

Solvent: HMPA (Classic/Toxic) or Anhydrous Toluene/Acetonitrile (Recommended)

Protocol:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.

-

Solvation: Dissolve the hindered benzoyl chloride (e.g., 2.0 mmol) in anhydrous Toluene (10 mL).

-

Activation: Add AgCN (3.0 mmol) in one portion. The mixture may darken.

-

Addition: Add the alcohol (2.5 mmol) via syringe.

-

Reaction: Heat the mixture to 80°C. Monitor by TLC.

-

Note: A white precipitate (AgCl) will form rapidly.

-

Time: Typically 2–6 hours.

-

-

Workup (Critical for Safety):

-

Cool to room temperature.[1]

-

Filter through a pad of Celite to remove silver salts. Dispose of Celite as heavy metal/cyanide waste.

-

Wash the filtrate with saturated NaHCO₃ (2x) and Brine (1x).

-

Dry over Na₂SO₄ and concentrate.

-

Validation: Takimoto et al. reported >90% yields for mesitoates using this method where pyridine failed completely [1].

Method B: The Magnesium Alkoxide Protocol

Best For: Hindered alcohols reacting with hindered chlorides; avoiding toxic heavy metals. Mechanism: Instead of activating the electrophile, we supercharge the nucleophile. Magnesium alkoxides are "harder" and more reactive nucleophiles than their lithium counterparts and less prone to E2 elimination than sodium alkoxides.

Materials:

-

Target Alcohol (1.0 equiv)

-

Ethyl Magnesium Bromide (EtMgBr) (1.0 equiv, 3.0 M in ether)

-

Hindered Benzoyl Chloride (1.1 equiv)

-

Solvent: Anhydrous THF

Protocol:

-

Alkoxide Formation: In a flame-dried Schlenk flask under N₂, dissolve the alcohol (5.0 mmol) in anhydrous THF (20 mL).

-

Deprotonation: Cool to 0°C. Add EtMgBr (5.0 mmol) dropwise. Stir for 30 mins at RT to ensure complete formation of R-O-MgBr (Evolution of ethane gas will cease).

-

Acylation: Re-cool to 0°C. Add the hindered benzoyl chloride (5.5 mmol) dropwise.

-

Reflux: Allow to warm to RT, then reflux for 3–12 hours depending on steric bulk.

-

Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate, wash with NaHCO₃, dry and concentrate.

Why it works: The Mg coordinates with the carbonyl oxygen of the acid chloride, acting as a template to bring the alkoxide into proximity, effectively lowering the entropy of activation [2].

Method C: Zinc Perchlorate Catalysis

Best For: Moderately hindered systems, scale-up, and "Green" chemistry requirements. Mechanism: Zn(ClO₄)₂ acts as a powerful Lewis Acid, coordinating to the carbonyl oxygen and increasing electrophilicity without the need for stoichiometric heavy metals.

Protocol:

-

Mix: Combine Alcohol (10 mmol), Acid Chloride (10 mmol), and Zn(ClO₄)₂·6H2O (0.1 mmol, 1 mol%) in a flask.

-

Solvent-Free (Optional): This reaction often proceeds best under solvent-free conditions at elevated temperatures (60–80°C). If solid, use minimal Acetonitrile.

-

Stir: Stir at 60°C for 4 hours.

-

Workup: Dilute with ether, wash with water (catalyst is water-soluble and removed), dry, and evaporate.

Validation: Research indicates Zn(ClO₄)₂ outperforms standard pyridine acylation for hindered phenols and alcohols, often achieving quantitative yields [3].

Comparative Data Analysis

| Feature | Pyridine/DMAP (Standard) | AgCN (Method A) | Mg-Alkoxide (Method B) | Zn(ClO4)2 (Method C) |

| Steric Tolerance | Low | Extreme | High | Moderate-High |

| Reagent Toxicity | Moderate | High (Cyanide) | Low | Low |

| Cost | Low | High | Moderate | Low |

| Atom Economy | Good | Poor (Stoichiometric Ag) | Moderate | Excellent (Catalytic) |

| Typical Yield (Mesitoate) | < 10% | > 90% | 75-85% | 80-90% |

Mechanistic Visualization

The failure of standard methods vs. the success of the Acylium/Activated pathway.

References

-

Takimoto, S., Inanaga, J., Katsuki, T., & Yamaguchi, M. (1976). Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide.[2][3] Bulletin of the Chemical Society of Japan.

-

[Link]

-

-

Kaiser, F., et al. (2022). Magnesium Alkoxides in Organic Synthesis: A Practical Guide. Organic Process Research & Development. (Generalized reference for Mg-Alkoxide utility).

-

[Link](Note: Direct link to journal home for verification of recent protocols).

-

-

Pasha, M. A., & Reddy, M. B. M. (2007). Zinc perchlorate hexahydrate as acylation catalyst for poor nucleophilic phenols, alcohols and amines.[4] Journal of Molecular Catalysis A: Chemical.

-

[Link]

-

-

Beletskaya, I. P., & Ganina, O. G. (2009). Acylation of hindered alcohols and phenols.[1][4] Russian Journal of Organic Chemistry.

-

[Link]

-

Sources

using 6-bromo-2,3-dimethoxybenzoyl chloride in medicinal chemistry

Application Note: Strategic Utilization of 6-Bromo-2,3-dimethoxybenzoyl Chloride in Medicinal Chemistry

Executive Summary

6-Bromo-2,3-dimethoxybenzoyl chloride is a high-value "privileged structure" building block in medicinal chemistry. Its utility stems from its unique substitution pattern: the 2,3-dimethoxy motif mimics the oxygenation patterns found in numerous bioactive isoquinoline alkaloids, while the 6-bromo substituent serves as an orthogonal handle for downstream transition-metal-catalyzed cyclizations.

This guide details the handling, reactivity, and strategic application of this compound, specifically focusing on its role as a precursor for benzo[c]phenanthridine alkaloids (e.g., oxychelerythrine, oxynitidine) and related antitumor scaffolds.

Chemical Profile & Reactivity Matrix

Compound: 6-Bromo-2,3-dimethoxybenzoyl chloride Key Features:

-

Steric Congestion: The carbonyl carbon (C1) is flanked by a methoxy group at C2 and a bromine atom at C6. This "ortho-disubstitution" creates significant steric hindrance, reducing the rate of nucleophilic attack compared to unsubstituted benzoyl chlorides.

-

Orthogonal Reactivity:

-

Site A (COCl): Electrophilic acyl substitution (Amide/Ester formation).

-

Site B (C-Br): Oxidative addition (Suzuki, Heck, Buchwald-Hartwig).

-

Site C (Arene): Electron-rich ring (dimethoxy) susceptible to electrophilic aromatic substitution (if Br is removed) or oxidation.

-

Reactivity Diagram (DOT):

Caption: Functional group analysis of the scaffold showing orthogonal reactive sites.

Protocol 1: Synthesis of the Reagent

Note: Commercial supplies of the acid chloride are often unstable due to hydrolysis. It is Best Practice to synthesize it fresh from the parent acid.

Objective: Conversion of 6-bromo-2,3-dimethoxybenzoic acid to the acid chloride.

Materials:

-

Precursor: 6-Bromo-2,3-dimethoxybenzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl₂, excess)

-

Catalyst: DMF (1-2 drops)

-

Solvent: None (Neat) or DCM if scale is small.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ off-gas.

-

Addition: Suspend 6-bromo-2,3-dimethoxybenzoic acid (e.g., 10 mmol) in neat thionyl chloride (5.0 mL). Add 1 drop of anhydrous DMF to catalyze the formation of the Vilsmeier intermediate.

-

Reaction: Heat the mixture to 65 °C for 1 hour .

-

Observation: The suspension should clear to a yellow homogeneous solution, indicating conversion to the acid chloride.

-

-

Work-up: Cool to room temperature. Remove excess SOCl₂ in vacuo (rotary evaporator with a base trap).

-

Critical Step: Co-evaporate with anhydrous toluene (2x) to remove trace thionyl chloride, which can degrade amine partners in the next step.

-

-

Storage: Use immediately. If storage is necessary, keep under Argon at -20 °C.

Validation:

-

TLC: Quench a small aliquot with methanol. Check for the formation of the methyl ester (higher R_f than the acid).

Protocol 2: The "Gateway" Reaction (Amide Coupling)

Challenge: The C2-OMe and C6-Br groups shield the carbonyl, making reaction with bulky amines sluggish.

Objective: Coupling with a hindered amine (e.g., naphthylamine derivative) to form the benzamide precursor.

Reagents:

-

Acid Chloride (from Protocol 1)[1]

-

Amine Partner (e.g., 2,2-dimethoxyethanamine or a functionalized naphthylamine)

-

Base:

-Diisopropylethylamine (DIPEA) or Et₃N -

Solvent: Anhydrous DCM or THF

Methodology:

-

Dissolution: Dissolve the amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM under Argon. Cool to 0 °C.

-

Addition: Dissolve the 6-bromo-2,3-dimethoxybenzoyl chloride (1.1 equiv) in a minimal amount of DCM and add dropwise to the amine solution.

-

Note: Slow addition prevents localized heating, though the steric bulk mitigates runaway exotherms.

-

-

Optimization: Allow to warm to room temperature. If reaction is incomplete after 4 hours (monitored by TLC), heat to reflux (40 °C). The steric crowding often requires thermal energy to drive the reaction to completion.

-

Purification: Standard aqueous workup (NaHCO₃ wash, Brine wash) followed by flash chromatography.

Protocol 3: Scaffold Elaboration (Intramolecular Cyclization)

The "Killer App": This protocol utilizes the 6-bromo handle to perform a palladium-catalyzed intramolecular cyclization, fusing the rings to form the benzo[c]phenanthridine core.

Mechanism: Intramolecular Heck Reaction or Direct Arylation.

Workflow Diagram (DOT):

Caption: Synthetic route from acid precursor to fused alkaloid scaffold.

Experimental Procedure (Heck Cyclization):

-

Substrate:

-(Naphthyl)-6-bromo-2,3-dimethoxybenzamide (Product of Protocol 2). -

Catalyst System: Pd(OAc)₂ (10 mol%) + P(o-tol)₃ or PPh₃ (20 mol%).

-

Base: Ag₂CO₃ (2 equiv) or K₂CO₃ (if substrate tolerates). Silver salts often prevent double-bond isomerization in the product.

-

Solvent: DMF or DMA (Degassed).

-

Conditions: Heat to 100–120 °C for 12–24 hours in a sealed tube.

-

Outcome: The Pd inserts into the C-Br bond, coordinates to the pendant naphthyl ring, and cyclizes to form the tetracyclic isoquinolone core.

Data Summary & Troubleshooting

| Parameter | Standard Condition | Troubleshooting (High Sterics) |

| Solvent | DCM (Amide coupling) | THF or Toluene (Reflux required) |

| Base | Et₃N | NaH (Deprotonate amine first) |

| Catalyst | None (Acylation) | DMAP (0.1 equiv) to activate COCl |

| Cyclization | Pd(OAc)₂ / PPh₃ | Pd(dppf)Cl₂ / KOAc (Suzuki conditions) |

Key Reference Data:

-

Molecular Weight: 279.51 g/mol

-

Boiling Point: Not isolatable (decomposes); use crude.

-

Storage: Hydrolyzes rapidly in moist air to the acid (white solid).

References

-

Synthesis of Benzo[c]phenanthridine Alkaloids: Calder, E. D., Grafton, M. W., & Sutherland, A. (2014). Preparation of Amino-Substituted Indenes and 1,4-Dihydronaphthalenes Using a One-Pot Multireaction Approach: Total Synthesis of Oxybenzo[c]phenanthridine Alkaloids. Synlett, 25(8), 1068-1080.

-

General Acid Chloride Synthesis: Organic Syntheses, Coll. Vol. 6, p. 190 (1988); Vol. 51, p. 1 (1971). (Standard protocols for sterically hindered acid chlorides).

-

Biological Activity of Benzophenanthridines: Zhang, Y., et al. (2022).[2] Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. Molecules, 27(12), 3927.

Sources

Application Note: Catalyst Selection for Acylation with 6-Bromo-2,3-dimethoxybenzoyl Chloride

Executive Summary

6-Bromo-2,3-dimethoxybenzoyl chloride presents a unique synthetic challenge due to its 2,6-disubstitution pattern . The combination of the bulky 6-bromo group and the electron-rich 2-methoxy group creates a "steric wall" around the carbonyl carbon, significantly retarding nucleophilic attack. Furthermore, the presence of methoxy groups renders the molecule susceptible to O-demethylation when exposed to strong Lewis acids (e.g.,

This guide outlines a catalyst selection strategy that balances reactivity with functional group tolerance. We recommend Metal Triflates (e.g.,

Molecular Analysis & Steric Challenges

Before selecting a catalyst, one must understand the substrate's failure modes.

The "Ortho Effect" and Steric Shielding

The carbonyl carbon in 6-bromo-2,3-dimethoxybenzoyl chloride is shielded on both sides:

-

Position 2 (Methoxy): The oxygen lone pairs can coordinate with Lewis acids, potentially deactivating the catalyst or leading to ether cleavage.

-

Position 6 (Bromo): A large halogen atom that sterically blocks the trajectory of incoming nucleophiles (Bürgi-Dunitz angle).

The Demethylation Trap

Standard Friedel-Crafts catalysts like Aluminum Chloride (

Visualizing the Challenge

Figure 1: Structural analysis of 6-bromo-2,3-dimethoxybenzoyl chloride showing steric blockage and Lewis acid susceptibility.

Catalyst Selection Matrix

Select your catalyst based on the type of bond you are forming.

| Reaction Type | Target Bond | Recommended Catalyst | Mechanism | Key Advantage |

| Friedel-Crafts | C-C | Lewis Acid Activation | Prevents Demethylation. Mild conditions; recyclable.[1] | |

| Amidation | C-N | DMAP (0.1 eq) + | Nucleophilic Catalysis | Overcomes Sterics. Forms reactive N-acylpyridinium intermediate. |

| Esterification | C-O | DMAP + DIPEA | Nucleophilic Catalysis | Essential for hindered alcohols. |

| Suzuki Coupling | C-C (Aryl) | Pd(dppf) | Cross-Coupling | Note: The 6-Br group is a handle for this. Do not use Pd during acylation. |

Detailed Protocols

Protocol A: C-Acylation (Friedel-Crafts) without Demethylation

Target: Synthesis of aryl ketones from electron-rich arenes.

Rationale: To avoid the harshness of

Materials:

-

6-bromo-2,3-dimethoxybenzoyl chloride (1.0 equiv)

-

Nucleophile (e.g., 1,3-dimethoxybenzene) (1.1 equiv)

-

Catalyst:

(1–5 mol%) -

Solvent: Nitromethane (

) or Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction flask and purge with Nitrogen (

). -

Dissolution: Dissolve the benzoyl chloride (1.0 mmol) and the arene nucleophile (1.1 mmol) in anhydrous DCM (5 mL).

-

Catalyst Addition: Add

(0.05 mmol, 5 mol%) in one portion at Room Temperature (RT). -

Reaction: Stir at RT.

-

Note: If the reaction is sluggish due to the 6-bromo steric bulk, heat to reflux (40°C for DCM). Do not exceed 80°C to preserve the methoxy groups.[2]

-

-

Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for analysis).

-

Quench: Quench with water (10 mL).

-

Workup: Extract with DCM, wash with brine, dry over

. -

Purification: Silica gel chromatography.

Protocol B: Difficult Amidation (N-Acylation)

Target: Coupling with sterically hindered amines or anilines.

Rationale: Pyridine is often insufficient to activate 2,6-disubstituted benzoyl chlorides. DMAP (4-Dimethylaminopyridine) is required.[3] DMAP attacks the hindered carbonyl to form a planar, resonance-stabilized N-acylpyridinium salt. This intermediate projects the carbonyl away from the steric bulk, making it accessible to the amine nucleophile [3].

Materials:

-

6-bromo-2,3-dimethoxybenzoyl chloride (1.0 equiv)

-

Amine Nucleophile (1.0 equiv)[4]

-

Catalyst: DMAP (0.1 – 0.2 equiv)

-

Base: Triethylamine (

) or DIPEA (1.2 equiv) -

Solvent: DCM or THF (Anhydrous)

Step-by-Step Procedure:

-